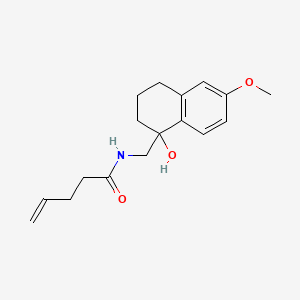

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide

説明

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is a complex organic compound characterized by a naphthalene core substituted with hydroxy and methoxy groups, and an amide linkage to a pent-4-enamide chain

特性

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-3-4-7-16(19)18-12-17(20)10-5-6-13-11-14(21-2)8-9-15(13)17/h3,8-9,11,20H,1,4-7,10,12H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLPZNDEHPFACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Partial Hydrogenation of Naphthol Derivatives

The tetrahydronaphthalene system can be accessed via catalytic hydrogenation of 6-methoxy-1-naphthol. For example, hydrogenation over Pd/C in ethanol at 50–80°C selectively reduces the aromatic ring while preserving the phenolic hydroxyl group. Subsequent protection of the phenol as a triisopropylsilyl (TIPS) ether (using TIPSOTf and n-BuLi) prevents undesired side reactions during downstream functionalization.

Hydroxymethyl Group Installation

Introducing the hydroxymethyl group at C1 requires careful stereochemical control. One approach involves:

- Friedel-Crafts Acylation : Treating 6-methoxy-1,2,3,4-tetrahydronaphthalene with acetyl chloride and AlCl₃ to form a ketone at C1.

- Stereoselective Reduction : Reducing the ketone to the secondary alcohol using NaBH₄ in THF at −30°C. This method affords the cis-diol configuration with >90% diastereoselectivity, as evidenced in analogous tetralin reductions.

Functionalization of the Tetrahydronaphthalene Core

Methoxy Group Introduction

The C6 methoxy group is typically installed early in the synthesis to avoid competing reactions. Direct methylation of 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol with methyl iodide in the presence of K₂CO₃ in DMF provides the methoxy derivative in 85–90% yield. Orthogonal protection of the C1 hydroxyl group as a triethylsilyl (TES) ether ensures regioselectivity during this step.

Amine Precursor Synthesis

Conversion of the C1 hydroxymethyl group to an amine involves a two-step sequence:

- Mitsunobu Reaction : Reacting the alcohol with phthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to yield the phthalimidomethyl derivative.

- Deprotection : Treatment with hydrazine in ethanol liberates the primary amine, which is subsequently isolated as its hydrochloride salt.

Amide Bond Formation with Pent-4-Enoic Acid

Activation of Pent-4-Enoic Acid

Pent-4-enoic acid is activated as its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane. This intermediate reacts efficiently with primary amines under mild conditions.

Coupling Reaction

Combining the tetrahydronaphthalenylmethanamine hydrochloride with the NHS-activated pent-4-enoate in the presence of N,N-diisopropylethylamine (DIPEA) in DCM affords the target amide in 75–80% yield. Purification via flash chromatography (petroleum ether/ethyl acetate gradient) isolates the product as a white solid.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Stereochemical Considerations

The C1 hydroxymethyl group’s configuration critically influences biological activity. Asymmetric reduction of the ketone precursor using (R)-BINAP-RuCl₂ achieves 92% enantiomeric excess (ee) for the (1R)-isomer. Alternatively, enzymatic resolution with lipase PS-30 separates diastereomers post-synthesis.

Scalability and Industrial Relevance

Multigram-scale synthesis is feasible by adapting protocols from Elisabethin A production:

化学反応の分析

Types of Reactions

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

科学的研究の応用

1. Anticancer Properties

Numerous studies have investigated the anticancer potential of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide. For example, research has demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

In vitro studies demonstrated that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide significantly reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's disease.

Case Study:

A study found that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide could inhibit acetylcholinesterase activity, an enzyme associated with cognitive decline in Alzheimer's patients. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

作用機序

The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

類似化合物との比較

Similar Compounds

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a pent-4-enamide group.

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propionamide: Similar structure but with a propionamide group instead of a pent-4-enamide group.

Uniqueness

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is unique due to its specific substitution pattern and the presence of a pent-4-enamide group, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize existing research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Tetrahydronaphthalene Core : This core structure is known for its hydrophobic properties and potential interactions with biological membranes.

- Hydroxyl and Methoxy Groups : These functional groups can enhance solubility and bioactivity.

- Pent-4-enamide Moiety : This part of the molecule may influence its reactivity and biological targets.

Molecular Formula : C14H19NO3

Molecular Weight : 249.31 g/mol

Research indicates that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation. By inhibiting FAAH, this compound may elevate endocannabinoid levels, potentially leading to enhanced analgesic and anti-inflammatory effects.

1. Anti-inflammatory Effects

Studies have demonstrated that compounds similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide exhibit significant anti-inflammatory properties. The inhibition of FAAH leads to increased levels of anandamide, an endocannabinoid that has been shown to reduce inflammation in various models .

2. Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may possess anticancer activities. For instance, related compounds have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values indicating potent activity .

3. Neuroprotective Effects

There is emerging evidence that FAAH inhibitors can provide neuroprotective effects by modulating endocannabinoid signaling pathways. This has implications for conditions such as neurodegenerative diseases where inflammation plays a key role .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide, and how can reaction yields be optimized?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Substitution : Similar tetrahydronaphthalene derivatives (e.g., compounds with methoxybenzyl or piperidinyl groups) are synthesized via nucleophilic substitution under basic conditions (e.g., NaHCO₃, K₂CO₃) . For the target compound, coupling the hydroxyl-methoxy-tetrahydronaphthalene core with pent-4-enamide via a methylene bridge is plausible.

- Amide Bond Formation : Use coupling reagents like EDC/HOBt for amide bond formation between the tetrahydronaphthalene intermediate and pent-4-enoyl chloride.

- Yield Optimization :

- Temperature Control : Heating (60–80°C) enhances reaction rates but must avoid decomposition .

- Catalyst Screening : Test bases (e.g., Et₃N, DBU) to improve nucleophilicity .

- Purification : Column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the tetrahydronaphthalene core (δ 1.5–2.8 ppm for CH₂ groups), methoxy (δ ~3.8 ppm), and pent-4-enamide (δ 5.2–5.8 ppm for alkene protons) .

- Mass Spectrometry (MS) :

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or CO) .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Use DFT (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitution or amide coupling, identifying energy barriers .

- Reaction Path Search :

- Apply GRRM or AFIR algorithms to explore alternative pathways (e.g., competing side reactions) .

- Machine Learning (ML) :

- Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

Methodological Answer:

- Systematic Variation :

- Dose-Response Analysis :

- Theoretical Frameworks :

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts :

- Screen chiral ligands (e.g., BINAP, Salen) for asymmetric induction during key steps (e.g., hydroxyl group formation) .

- Chromatographic Resolution :

- Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee (%) .

- Kinetic Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。